2-Benzylsulfanyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-4-ium;perchlorate
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Overview
Description
2-Benzylsulfanyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-4-ium;perchlorate is a complex organic compound with the molecular formula C14H14ClN3O4S2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylsulfanyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-4-ium;perchlorate typically involves a multi-step process. One common method includes the reaction of 1,3,4-thiadiazole-amines with benzyl halides under basic conditions to form the benzylsulfanyl intermediate. This intermediate is then cyclized with appropriate reagents to form the thiadiazolo-pyrimidine core .
Industrial Production Methods
the use of green chemistry principles, such as employing sustainable catalysts and eco-friendly solvents, is encouraged to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Benzylsulfanyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-4-ium;perchlorate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylsulfanyl group, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the benzylsulfanyl position .
Scientific Research Applications
2-Benzylsulfanyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-4-ium;perchlorate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Benzylsulfanyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-4-ium;perchlorate involves its interaction with specific molecular targets. It can inhibit certain enzymes or disrupt cellular processes, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazolo[3,2-a]pyrimidines: These compounds share a similar core structure but may have different substituents.
Benzothiazolo[3,2-a]pyrimidines: Similar in structure but with a benzothiazole ring instead of a thiadiazole ring.
Uniqueness
2-Benzylsulfanyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-4-ium;perchlorate is unique due to its specific benzylsulfanyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized research and applications .
Properties
IUPAC Name |
2-benzylsulfanyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-4-ium;perchlorate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N3S2.ClHO4/c1-2-5-10(6-3-1)9-16-12-14-15-8-4-7-13-11(15)17-12;2-1(3,4)5/h1-8H,9H2;(H,2,3,4,5)/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPWTYZGTYGKPNE-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=N[N+]3=CC=CN=C3S2.[O-]Cl(=O)(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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